molecular formula C20H20N4O2S2 B12417175 BRM/BRG1 ATP Inhibitor-2

BRM/BRG1 ATP Inhibitor-2

货号: B12417175
分子量: 412.5 g/mol
InChI 键: MVXCBDXYQGDDNA-INIZCTEOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BRM/BRG1 ATP Inhibitor-2: is a small molecule inhibitor that targets the ATPase activities of the BRG1 and BRM proteins. These proteins are part of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering chromatin structure. The inhibition of BRG1 and BRM ATPase activities has shown potential in treating various cancers, particularly acute myeloid leukemia .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of BRM/BRG1 ATP Inhibitor-2 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing such inhibitors typically involve organic synthesis techniques, including nucleophilic substitution, condensation reactions, and purification steps like chromatography .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis processes, ensuring high purity and yield. This includes optimizing reaction conditions, scaling up the synthesis, and employing advanced purification techniques to meet pharmaceutical standards .

化学反应分析

Types of Reactions: BRM/BRG1 ATP Inhibitor-2 primarily undergoes interactions with its target proteins rather than traditional chemical reactions like oxidation or reduction. Its activity is based on binding to the ATPase domains of BRG1 and BRM, inhibiting their function .

Common Reagents and Conditions: The compound is typically studied in biological assays rather than chemical reactions. Common reagents used in these studies include buffers, cell culture media, and other components necessary for in vitro and in vivo experiments .

Major Products Formed: The primary outcome of this compound’s activity is the inhibition of BRG1 and BRM ATPase activities, leading to altered gene expression and potential therapeutic effects in cancer cells .

作用机制

BRM/BRG1 ATP Inhibitor-2 exerts its effects by binding to the ATPase domains of the BRG1 and BRM proteins, inhibiting their enzymatic activity. This inhibition disrupts the SWI/SNF chromatin remodeling complex, leading to changes in chromatin structure and gene expression. The compound targets oncogenic transcription factors and pathways, including MYC, which are critical for the survival and proliferation of cancer cells .

相似化合物的比较

属性

分子式

C20H20N4O2S2

分子量

412.5 g/mol

IUPAC 名称

N-[(2S)-4-methylsulfanyl-1-oxo-1-[(4-phenyl-1,3-thiazol-2-yl)amino]butan-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C20H20N4O2S2/c1-27-11-9-16(22-18(25)15-8-5-10-21-12-15)19(26)24-20-23-17(13-28-20)14-6-3-2-4-7-14/h2-8,10,12-13,16H,9,11H2,1H3,(H,22,25)(H,23,24,26)/t16-/m0/s1

InChI 键

MVXCBDXYQGDDNA-INIZCTEOSA-N

手性 SMILES

CSCC[C@@H](C(=O)NC1=NC(=CS1)C2=CC=CC=C2)NC(=O)C3=CN=CC=C3

规范 SMILES

CSCCC(C(=O)NC1=NC(=CS1)C2=CC=CC=C2)NC(=O)C3=CN=CC=C3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。